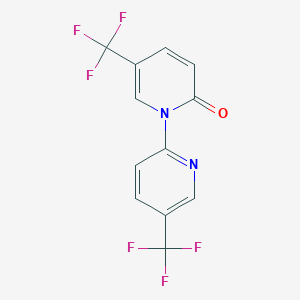
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one: is a compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3-trifluoromethylpyridine.
Reaction Conditions: The modified Ullmann coupling reaction is employed, where 2-chloro-3-trifluoromethylpyridine undergoes coupling in the presence of a copper catalyst and appropriate ligands.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Coordination Chemistry: Metal salts like ruthenium chloride (RuCl3) or iridium complexes are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Metal Complexes: Coordination with metals results in the formation of stable metal-ligand complexes.
Aplicaciones Científicas De Investigación
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogen evolution and C-H bond activation .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dimethyl-2,2’-dipyridyl: Similar bipyridine structure but with methyl groups instead of trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar structure with trifluoromethyl groups at different positions.
Uniqueness
The presence of trifluoromethyl groups at the 5,5’-positions imparts unique electronic properties to 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one, enhancing its ability to stabilize metal complexes and participate in catalytic reactions .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVQEZZLLGSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
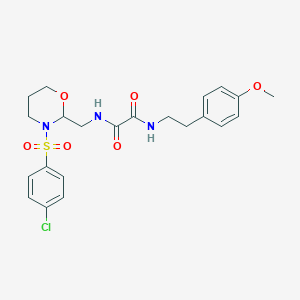
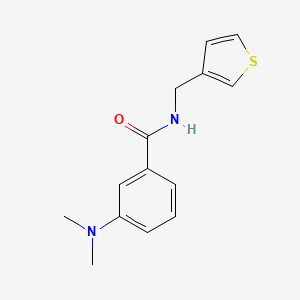
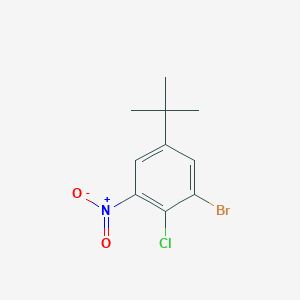

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

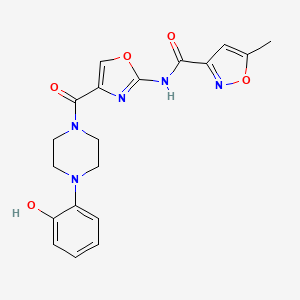
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2410076.png)
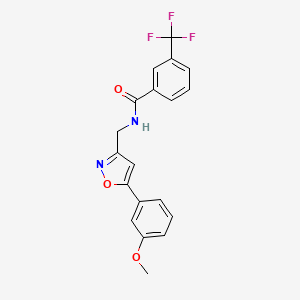
![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
